4-Methoxy-3-((propylthio)methyl)benzaldehyde
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Overview
Description
4-Methoxy-3-((propylthio)methyl)benzaldehyde is an organic compound with the molecular formula C12H16O2S It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group at the 4-position and a propylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-((propylthio)methyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with propylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-((propylthio)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: 4-Methoxy-3-((propylthio)methyl)benzoic acid.
Reduction: 4-Methoxy-3-((propylthio)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-((propylthio)methyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methoxy-3-((propylthio)methyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and propylthio groups may also contribute to its overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a propylthio group.
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with an ethoxy group instead of a propylthio group
Uniqueness
4-Methoxy-3-((propylthio)methyl)benzaldehyde is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
4-methoxy-3-(propylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C12H16O2S/c1-3-6-15-9-11-7-10(8-13)4-5-12(11)14-2/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
PPPGPQOEJSDUBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC1=C(C=CC(=C1)C=O)OC |
Origin of Product |
United States |
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